molecular formula C10H9ClN2O B13704198 2-(3-Chlorophenyl)imidazole-4-methanol

2-(3-Chlorophenyl)imidazole-4-methanol

Cat. No.: B13704198
M. Wt: 208.64 g/mol
InChI Key: FSKHJWFZUPIZKV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)imidazole-4-methanol is an imidazole derivative featuring a 3-chlorophenyl substituent at position 2 and a hydroxymethyl (-CH₂OH) group at position 4 of the imidazole ring. The methanol group at position 4 may facilitate hydrogen bonding, influencing solubility and biological interactions. This compound’s structural framework aligns with imidazole-based molecules studied for applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

[2-(3-chlorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H9ClN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13)

InChI Key

FSKHJWFZUPIZKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)imidazole-4-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with glyoxal and ammonium acetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)imidazole-4-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 2-(3-chlorophenyl)imidazole-4-one.

    Reduction: Formation of 2-(3-chlorophenyl)imidazoline-4-methanol.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)imidazole-4-methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)imidazole-4-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The chlorophenyl group enhances binding affinity to certain receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • The target compound differs from ’s analog by replacing the phenyl group with 3-chlorophenyl, introducing electron-withdrawing effects that may enhance stability and alter π-π stacking interactions .
  • Compared to ’s carboxylic acid derivative, the methanol group in the target reduces acidity (pKa ~15 vs. ~4.5 for carboxylic acids), limiting ionic solubility but retaining hydrogen-bonding capacity .
  • ’s nitro and chloromethyl substituents confer distinct reactivity, such as susceptibility to reduction (nitro group) and nucleophilic substitution (chloromethyl) .

Physicochemical Properties

  • Melting Points : ’s compound has a melting point of 120°C, attributed to strong intermolecular interactions from the nitro group . The target compound’s melting point is likely lower due to the absence of polar nitro substituents.
  • Solubility: The methanol group in the target and ’s compound enhances water solubility compared to ’s carboxylic acid, which may form salts in basic conditions .

Reactivity and Stability

  • Functional Group Reactivity: The methanol group (target, ) can undergo oxidation to carboxylic acids or esterification, whereas ’s chloromethyl group is prone to nucleophilic substitution .

Biological Activity

2-(3-Chlorophenyl)imidazole-4-methanol is an organic compound featuring an imidazole ring, which is known for its significant biological activity. The compound is characterized by a chlorophenyl group and a hydroxymethyl substituent, which enhance its pharmacological properties. This article explores the biological activity of this compound, including its antibacterial, antifungal, and potential anticancer effects, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical formula of 2-(3-Chlorophenyl)imidazole-4-methanol is C10H9ClN2OC_{10}H_{9}ClN_{2}O. The imidazole ring contributes to the compound's biological interactions, while the chlorophenyl group increases lipophilicity, potentially enhancing its membrane permeability and interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with imidazole structures exhibit substantial antibacterial properties. In a study examining various monomeric alkaloids, 2-(3-Chlorophenyl)imidazole-4-methanol demonstrated moderate to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound holds promise as a potential antibacterial agent, warranting further investigation into its mechanism of action.

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. It showed effectiveness against various fungal strains, including Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results indicate that the compound may serve as a viable antifungal treatment option.

Case Studies

  • Study on Antimicrobial Activity : A comprehensive study assessed the antimicrobial effects of various imidazole derivatives, including 2-(3-Chlorophenyl)imidazole-4-methanol, revealing a consistent pattern of efficacy against multiple bacterial and fungal strains .
  • Metabolism Studies : Research involving the metabolic pathways of similar imidazole compounds indicates potential biotransformation processes that could affect their biological activity and toxicity profiles . Understanding these pathways is crucial for evaluating the safety and efficacy of new therapeutic agents derived from this compound.

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